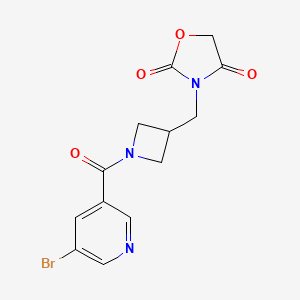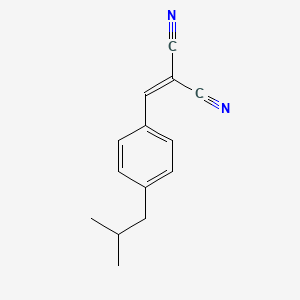
(4-Isobutylbenzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isobutylbenzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitriles. These compounds are characterized by the presence of a benzylidene group attached to a malononitrile moiety. This compound is known for its applications in various fields, including pharmaceuticals, specialty chemicals, and biotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Isobutylbenzylidene)malononitrile is through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde (in this case, 4-isobutylbenzaldehyde) with malononitrile in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethyl acetate, and the conditions include a temperature of around 60°C and a catalyst loading of 2.5 × 10^-4 g/cm^3 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of solid base catalysts like Ti-Al-Mg hydrotalcite has been shown to enhance the reaction’s selectivity and yield . The process is considered green and eco-friendly due to the use of reusable catalysts and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Isobutylbenzylidene)malononitrile primarily undergoes condensation reactions, particularly the Knoevenagel condensation. It can also participate in various substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions:
Knoevenagel Condensation: Involves aldehydes and malononitrile with a base catalyst (e.g., piperidine) in an organic solvent.
Substitution Reactions: Can occur under basic or acidic conditions, depending on the substituents involved.
Major Products: The major product of the Knoevenagel condensation is this compound itself. Other products can include various substituted benzylidenemalononitriles, depending on the starting aldehyde used .
Applications De Recherche Scientifique
(4-Isobutylbenzylidene)malononitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Isobutylbenzylidene)malononitrile primarily involves its participation in the Knoevenagel condensation reaction. The reaction mechanism includes the formation of an enol intermediate, which reacts with the aldehyde to form an aldol intermediate. This intermediate then undergoes base-induced elimination to yield the final product . The compound’s effects in biological systems are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Benzylidenemalononitrile: A closely related compound with similar chemical properties and applications.
Substituted Benzylidenemalononitriles: Compounds with various substituents on the benzylidene ring, which can alter their chemical reactivity and biological activity.
Uniqueness: (4-Isobutylbenzylidene)malononitrile is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other benzylidenemalononitriles and can lead to different applications and effects .
Propriétés
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-11(2)7-12-3-5-13(6-4-12)8-14(9-15)10-16/h3-6,8,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGDFRFAPCRSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
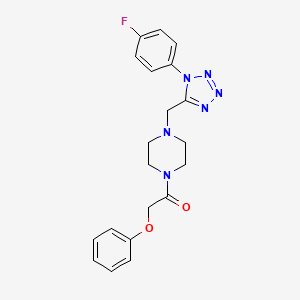

![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)
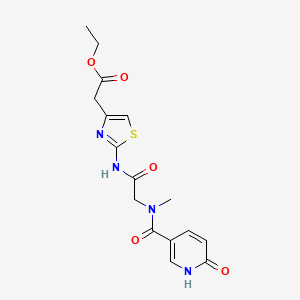
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2857192.png)
![3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
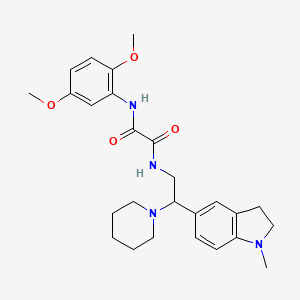
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(pyridin-2-yl)methyl]hexanamide](/img/structure/B2857197.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)

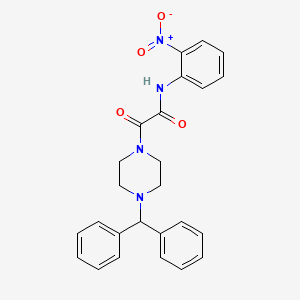
![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
